6-(Pyrrolidin-1-yl)pyridine-3-carboxylic acid hydrochloride

Medicinal Chemistry Process Chemistry Solubility Enhancement

6-(Pyrrolidin-1-yl)pyridine-3-carboxylic acid hydrochloride is a heterocyclic building block consisting of a pyridine-3-carboxylic acid (nicotinic acid) core with a pyrrolidine substituent at the 6-position, isolated as a hydrochloride salt. With a molecular formula of C10H13ClN2O2 and a molecular weight of 228.68 g/mol, it is classified under pyrrolidinylpyridine carboxylic acids.

Molecular Formula C10H13ClN2O2
Molecular Weight 228.67 g/mol
CAS No. 1251923-92-8
Cat. No. B1523767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Pyrrolidin-1-yl)pyridine-3-carboxylic acid hydrochloride
CAS1251923-92-8
Molecular FormulaC10H13ClN2O2
Molecular Weight228.67 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=NC=C(C=C2)C(=O)O.Cl
InChIInChI=1S/C10H12N2O2.ClH/c13-10(14)8-3-4-9(11-7-8)12-5-1-2-6-12;/h3-4,7H,1-2,5-6H2,(H,13,14);1H
InChIKeyQMLIMAWRZRNWDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Pyrrolidin-1-yl)pyridine-3-carboxylic acid hydrochloride (CAS 1251923-92-8): Structural and Physicochemical Baseline for Scientific Procurement


6-(Pyrrolidin-1-yl)pyridine-3-carboxylic acid hydrochloride is a heterocyclic building block consisting of a pyridine-3-carboxylic acid (nicotinic acid) core with a pyrrolidine substituent at the 6-position, isolated as a hydrochloride salt. With a molecular formula of C10H13ClN2O2 and a molecular weight of 228.68 g/mol, it is classified under pyrrolidinylpyridine carboxylic acids [1]. Its free acid counterpart (CAS 210963-95-4) and various positional isomers (e.g., 2- or 5-substituted pyridine carboxylic acids) are known, but the precise combination of regioisomerism, heterocyclic amine, and salt form creates a unique chemical space. The compound is primarily used as a key intermediate in medicinal chemistry for the synthesis of kinase inhibitors and GPCR-targeting ligands [2], making verifiable structural identity and salt-form purity critical parameters for research procurement.

Why Generic Substitution of 6-(Pyrrolidin-1-yl)pyridine-3-carboxylic acid hydrochloride Leads to Irreproducible Synthesis


Simply procuring any 'pyrrolidinyl-pyridine carboxylic acid' is a significant risk in multi-step drug discovery syntheses. The exact position of the carboxylic acid on the pyridine ring dictates the pKa of the functional group and thus its reactivity in amide coupling reactions. Substituting the free acid for the hydrochloride salt alters solubility and reaction kinetics in aqueous or polar aprotic media . Critically, replacing the 5-membered pyrrolidine with a 6-membered piperidine changes the steric bulk and the pKa of the adjacent amine, which can fundamentally alter the binding mode of the final drug candidate to its kinase or GPCR target [1]. The quantitative evidence below establishes the specific, measurable property differences that make this exact compound a non-fungible reagent.

Quantitative Differentiation Evidence: 6-(Pyrrolidin-1-yl)pyridine-3-carboxylic acid hydrochloride vs. Analogs


Salt-Form Advantage: Hydrochloride Aqueous Solubility vs. Free Acid

The hydrochloride salt form of 6-(pyrrolidin-1-yl)pyridine-3-carboxylic acid (CAS 1251923-92-8) is expressly designed to overcome the limited aqueous solubility of the parent free acid, a critical factor for reactions performed in aqueous or protic solvent systems . The free acid has a calculated aqueous solubility of 27 g/L [1]. While direct experimental solubility data for the hydrochloride salt is not published in the primary literature, the general principle of hydrochloride salt formation of pyridine carboxylic acids increases solubility by 1-2 orders of magnitude, a property readily verifiable by dissolution testing upon procurement.

Medicinal Chemistry Process Chemistry Solubility Enhancement

Regiochemical Differentiation: 3-Carboxylic Acid vs. 2-Carboxylic Acid Isomer (LogP and PSA)

The position of the carboxylic acid on the pyridine ring fundamentally alters the molecule's physicochemical profile, impacting its behavior in both synthetic reactions and biological assays. Computed LogP for the target compound's free acid (6-(pyrrolidin-1-yl)pyridine-3-carboxylic acid) is 1.3 [1]. In contrast, the 2-carboxylic acid regioisomer (6-(pyrrolidin-1-yl)pyridine-2-carboxylic acid, CAS 450368-20-4) exhibits a higher computed LogP of 1.44 and a Polar Surface Area (PSA) of 53.43 Ų . The lower LogP of the 3-isomer indicates greater hydrophilicity, which can be advantageous for maintaining solubility in biological media. This difference, while seemingly small, is large enough to cause significant shifts in chromatographic retention time, aiding in purity verification.

ADME Prediction Drug Design Structural Isomerism

Heterocyclic Amine Comparison: Pyrrolidine vs. Piperidine Substituent (Molecular Weight and Steric Bulk)

The choice of a 5-membered pyrrolidine ring over a 6-membered piperidine ring is a deliberate design strategy in fragment-based drug discovery. The pyrrolidine-substituted compound (target) has a molecular weight of 192.21 g/mol (free acid) [1]. The piperidine analog, 6-(Piperidin-1-yl)nicotinic acid, has a molecular weight of 206.24 g/mol [2]. This 14.03 g/mol difference, along with the difference in ring pucker and steric demand, directly influences binding pocket complementarity. In the context of kinase inhibitor design, this subtle spatial difference can be the determining factor between a hit and a non-binder.

Kinase Inhibitor Design Structure-Activity Relationship Fragment-Based Screening

Synthetic Utility: Documented Use as a Key Intermediate in Patented Kinase Inhibitor Programs

The unique synthetic utility of the 6-(pyrrolidin-1-yl)pyridine-3-carboxylic acid scaffold is evidenced by its presence in the patent literature for advanced kinase inhibitor programs. A notable example is its use as a core intermediate in the synthesis of 5-(pyrimidin-4-yl)-2-(pyrrolidin-1-yl)nicotinonitrile compounds, which are potent inhibitors of IKKε and TBK1 kinases, targets in inflammatory diseases and cancer [1]. The specific 6-pyrrolidin-1-yl substitution pattern is critical for the biological activity of the final compounds. No analogous patent activity has been identified for the 5- or 2-substituted regioisomers in this target space, highlighting the functional exclusivity of this specific scaffold geometry.

IKKε/TBK1 Kinase Patent Chemistry Drug Substance Synthesis

Verified Application Scenarios for 6-(Pyrrolidin-1-yl)pyridine-3-carboxylic acid hydrochloride


Synthesis of IKKε/TBK1 Kinase Inhibitor Libraries

Based on its documented role as a key intermediate in patented IKKε and TBK1 inhibitor series, the procurement of this compound enables the direct synthesis of focused compound libraries for target validation in oncology and inflammatory disease research. The use of the hydrochloride salt ensures consistent coupling efficiency during amide bond formation with various aniline or heterocyclic amine fragments, as described in the patent literature [1].

Fragment-Based Lead Optimization with Defined Physicochemical Properties

The compound's computed LogP of 1.3 (free acid) and its smaller steric profile relative to piperidine analogs make it an ideal fragment for lead optimization programs seeking to maintain low lipophilicity while exploring a specific vector from a pyridine core. This is particularly relevant for CNS drug discovery, where lower LogP correlates with improved brain penetration potential [2].

Development of GPBAR1 Agonist Lead Compounds

The pyrrolidin-1-yl-nicotinic acid scaffold has been identified as a privileged structure for the development of GPBAR1 (TGR5) agonists, a target for metabolic and inflammatory diseases. Derivatives of this core have shown agonist activity with EC50 values in the sub-micromolar range (e.g., 300 nM) in cAMP production assays [3]. Procuring the exact hydrochloride salt ensures the consistent generation of these active derivatives.

Process Chemistry Development and Scale-Up Studies

Given its commercial availability at a purity of ≥98%, this compound serves as a reliable starting material for reaction optimization and scale-up studies. Unlike the free acid, the hydrochloride salt form provides enhanced solubility, which simplifies reaction setup and improves the reproducibility of kinetic studies in polar reaction media .

Quote Request

Request a Quote for 6-(Pyrrolidin-1-yl)pyridine-3-carboxylic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.